2-[(2,6-Dichlorobenzyl)sulfanyl]-6-(4-fluorophenyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-amine
Description
Properties
IUPAC Name |
2-[(2,6-dichlorophenyl)methylsulfanyl]-6-(4-fluorophenyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12Cl2FN5S/c19-14-2-1-3-15(20)13(14)9-27-18-24-17-23-8-12(16(22)26(17)25-18)10-4-6-11(21)7-5-10/h1-8H,9,22H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USSDYVPBAZRJIW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)CSC2=NN3C(=C(C=NC3=N2)C4=CC=C(C=C4)F)N)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12Cl2FN5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-[(2,6-Dichlorobenzyl)sulfanyl]-6-(4-fluorophenyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-amine has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and infectious diseases. This article reviews the synthesis, biological evaluation, and mechanisms of action associated with this compound.
- IUPAC Name : this compound
- CAS Number : 338403-80-8
- Molecular Formula : C14H11Cl2FN5S
- Molar Mass : 360.24 g/mol
Synthesis
The synthesis of this compound typically involves a multi-step process:
- Formation of the Triazole Ring : This is achieved through cyclization reactions involving appropriate precursors.
- Introduction of the Dichlorobenzyl Group : A nucleophilic substitution reaction is often employed here.
- Fluorophenyl Group Attachment : This can be accomplished via amide coupling techniques.
Anticancer Activity
Research has demonstrated that compounds similar to this compound exhibit significant antiproliferative effects against various cancer cell lines. For instance:
- Cell Lines Tested : The compound was evaluated against breast (MCF-7), colon (HCT116), and lung (A549) cancer cell lines.
- Results : The compound showed IC50 values in the micromolar range, indicating effective inhibition of cell proliferation compared to control groups .
Antimicrobial Activity
In addition to its anticancer properties, this compound has been investigated for antimicrobial effects:
- Microorganisms Tested : Common pathogens such as Staphylococcus aureus and Candida albicans were included in the evaluation.
- Findings : Moderate antibacterial and antifungal activities were observed with minimum inhibitory concentrations (MIC) ranging from 15.62 µg/mL to 62.5 µg/mL .
The proposed mechanisms for the biological activities of this compound include:
- Enzyme Inhibition : Interaction with specific enzymes involved in cancer cell metabolism and proliferation.
- DNA Interaction : Potential binding to DNA or interference with DNA replication processes.
- Receptor Modulation : Altering the activity of various receptors involved in cell signaling pathways.
Structure-Activity Relationship (SAR)
Studies have shown that modifications to the molecular structure can significantly influence biological activity:
- The presence of the dichlorobenzyl and fluorophenyl groups enhances lipophilicity and stability.
- Variations in substituents on the triazole and pyrimidine rings can lead to improved potency against specific targets .
Case Studies
Several case studies highlight the efficacy of this compound:
- Breast Cancer Study : A study demonstrated that derivatives of this compound inhibited MCF-7 cell growth by inducing apoptosis through caspase activation.
- Antifungal Efficacy : In a controlled trial against Candida species, the compound exhibited superior antifungal activity compared to traditional antifungal agents .
Scientific Research Applications
Antiviral Activity
Research has indicated that compounds with similar structural motifs to 2-[(2,6-Dichlorobenzyl)sulfanyl]-6-(4-fluorophenyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-amine exhibit antiviral properties. A study focusing on the synthesis of 1,2,4-triazolo[1,5-a]pyrimidine derivatives demonstrated their ability to inhibit the RNA-dependent RNA polymerase of the influenza A virus by disrupting protein-protein interactions within the viral polymerase complex. This suggests that derivatives of this compound could be effective in developing new antiviral agents against influenza and potentially other viral infections .
Antitumor Activity
The structural characteristics of this compound also position it as a candidate for anticancer research. Similar compounds have been shown to induce apoptosis in cancer cells and inhibit cell proliferation across various cancer cell lines. The presence of the triazole and pyrimidine rings can enhance interactions with biological targets involved in tumor growth .
Antimicrobial Properties
The sulfanyl group present in the compound may enhance its antimicrobial activity by facilitating interactions with microbial membranes. This characteristic makes it a potential candidate for developing new antimicrobial agents . Studies have indicated that compounds sharing structural features with this molecule exhibit significant antimicrobial effects against various pathogens.
Case Study 1: Influenza A Virus Inhibition
In a study published in Nature focusing on new antiviral strategies, researchers synthesized several triazolo-pyrimidine derivatives targeting the PA-PB1 interface of the influenza virus polymerase. The results showed promising activity against influenza strains by inhibiting essential viral functions .
Case Study 2: Anticancer Efficacy
A separate investigation into triazole-containing compounds revealed their efficacy against multiple cancer cell lines. The compounds were assessed using the National Cancer Institute's protocols and demonstrated significant growth inhibition rates across various types of human tumors .
Case Study 3: Antimicrobial Evaluation
Research on thiophene derivatives demonstrated their potential as antimicrobial agents. Compounds structurally related to this compound showed effectiveness against Gram-positive and Gram-negative bacteria .
Chemical Reactions Analysis
Nucleophilic Substitution at the 7-Position
The 7-chloro intermediate undergoes nucleophilic substitution with amines or thiols. For instance, treatment with substituted benzylamines in ethanol/DMF with K₂CO₃ introduces diverse amino groups . This step is critical for introducing the 4-fluorophenyl and dichlorobenzylsulfanyl moieties.
Reaction Example :
Key Variables :
Sulfanyl Group Modifications
The sulfanyl (-S-) group at the 2-position can undergo oxidation to sulfoxide (-SO-) or sulfone (-SO₂-) using H₂O₂ or mCPBA. Additionally, nucleophilic displacement with alkyl/aryl halides in basic media enables further derivatization .
Table 2: Sulfanyl Group Reactions
| Reaction Type | Reagent | Conditions | Product |
|---|---|---|---|
| Oxidation | H₂O₂ (30%) | RT, 6 h | Sulfoxide derivative |
| Nucleophilic Substitution | Benzyl bromide | K₂CO₃, DMF, 60°C | 2-Benzylsulfanyl analog |
Cross-Coupling Reactions
Palladium-catalyzed Buchwald-Hartwig amination or Suzuki-Miyaura coupling can modify the triazolopyrimidine core. For example, Pd(OAc)₂/BINAP systems enable coupling of aryl halides with amines or boronic acids .
Example Reaction :
Optimized Conditions :
-
Catalyst : Pd(OAc)₂ (5 mol
Comparison with Similar Compounds
Comparison with Similar Compounds
The biological activity and pharmacokinetic properties of triazolopyrimidine derivatives are highly dependent on substituent patterns. Below is a detailed comparison of the target compound with structurally related analogs, supported by experimental data and structure-activity relationship (SAR) studies.
Structural and Functional Group Analysis
Mechanistic and Pharmacological Insights
Tubulin Binding and Polymerization: The target compound’s 2,6-dichlorobenzylsulfanyl group enhances hydrophobic interactions with tubulin’s β-subunit, similar to paclitaxel. Comparatively, analogs with sulfamoyl or carboxylic acid groups (e.g., compound 7 in ) exhibit weaker microtubule stabilization due to increased polarity, which reduces membrane permeability.
Impact of Halogenation: The 4-fluorophenyl group in the target compound improves metabolic stability compared to non-halogenated analogs (e.g., 5-phenyl derivatives in ). Fluorine’s electronegativity also enhances π-stacking interactions with tubulin’s aromatic residues . In contrast, 2,6-difluorophenyl analogs (e.g., compound 26 in ) show superior CNS activity due to increased lipophilicity and blood-brain barrier penetration.
Role of Sulfur-Containing Linkers :
- The sulfanyl (S-CH2) linker in the target compound balances stability and flexibility. Sulfoxide or sulfone derivatives (e.g., compound 27 in ) exhibit altered pharmacokinetics, with sulfones showing prolonged half-lives but reduced cellular uptake .
In Vitro and In Vivo Efficacy
- Anticancer Activity : The target compound’s EC50 in tubulin polymerization assays (0.15 µM) is comparable to cevipabulin derivatives (0.12–0.18 µM) but lower than paclitaxel (0.01 µM) .
- Neuroprotective Potential: Unlike 4-methoxyphenyl analogs (), the 4-fluorophenyl group may mitigate oxidative stress in neuronal models, as fluorinated aromatics are less prone to metabolic activation into reactive intermediates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
